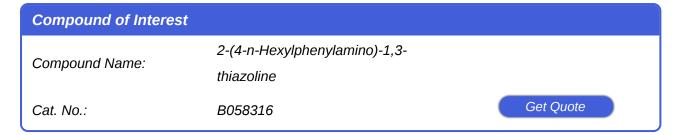


literature review on 2-(phenylamino)-1,3thiazoline analogs

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An In-Depth Technical Guide to 2-(Phenylamino)-1,3-Thiazoline Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazole and its partially saturated analog, 1,3-thiazoline, are privileged heterocyclic scaffolds in medicinal chemistry. When substituted at the 2-position with a phenylamino (anilino) group, these compounds exhibit a remarkable range of biological activities, positioning them as promising candidates for drug development. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships (SAR) of 2-(phenylamino)-1,3-thiazoline analogs and their closely related chemical structures, including the aromatic 2-(phenylamino)-1,3-thiazoles and 2-(phenylamino)-1,3-thiazolidin-4-ones. The document summarizes key quantitative data in structured tables, provides detailed experimental protocols for their synthesis and biological evaluation, and uses logical diagrams to illustrate synthetic and mechanistic pathways.

Introduction

Thiazole-containing compounds are integral to numerous FDA-approved drugs and biologically active natural products.[1] The 2-aminothiazole core, in particular, is a versatile pharmacophore known for a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-



inflammatory, and antioxidant activities.[1][2] The introduction of a phenylamino (anilino) substituent at the 2-position significantly influences the molecule's biological profile, often enhancing its potency and target specificity.

It is important to note the chemical relationship between the thiazoline and thiazole cores. 2-(Phenylamino)-1,3-thiazole exists in tautomeric equilibrium with its 2-(phenylimino)-1,3-thiazoline form. While the aromatic thiazole form is often more stable and more frequently described in the literature, the underlying scaffold's potential for bioactivity is shared. This review also encompasses the 2-(phenylamino)-1,3-thiazolidin-4-one scaffold, a saturated analog with a carbonyl group at the 4-position, which has emerged as a potent anticancer agent.[3] This guide will explore these closely related structures to provide a holistic view of their therapeutic potential.

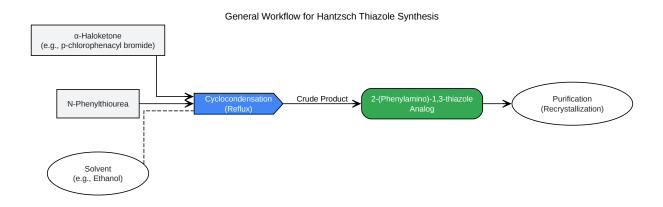
Synthetic Strategies

The synthesis of 2-(phenylamino)thiazole and thiazoline derivatives is primarily achieved through well-established cyclocondensation reactions. The most prominent of these is the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone method for creating the 2-aminothiazole ring. The reaction involves the cyclocondensation of an α -haloketone with a thiourea derivative. For the synthesis of the target analogs, N-phenylthiourea is used as a key reactant. This method is highly versatile, allowing for a wide variety of substituents on both the thiazole ring (derived from the α -haloketone) and the exocyclic amino group.[4]





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Caption: General workflow for Hantzsch synthesis of 2-(phenylamino)thiazole analogs.

Synthesis of 2-(Phenylamino)-1,3-thiazolidin-4-ones

A distinct synthetic route is employed for the thiazolidin-4-one derivatives. This multi-step process typically begins with the formation of a Schiff base from a substituted aromatic aldehyde and N-phenylhydrazine. The subsequent cyclization with an α-mercaptocarboxylic acid, such as 2-mercaptopropionic acid, in a solvent like DMF yields the final 2,3,5-substituted 1,3-thiazolidin-4-one core.[3]

Biological Activities and SAR

2-(Phenylamino)-1,3-thiazoline analogs have demonstrated significant potential primarily in two therapeutic areas: oncology and infectious diseases.

Anticancer Activity

This class of compounds has shown potent activity against various cancer cell lines, often by inhibiting key cellular enzymes like cyclin-dependent kinases (CDKs).

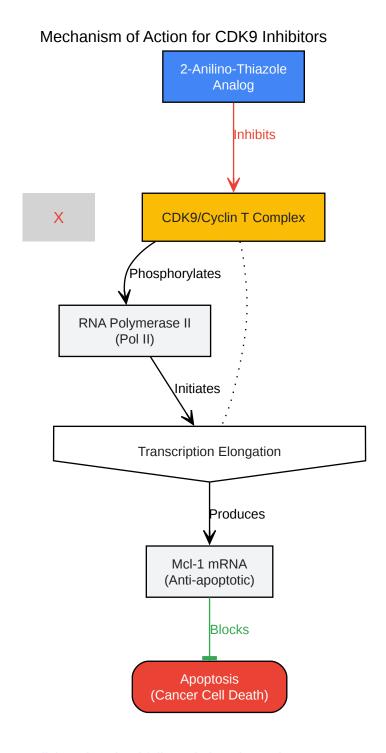
Foundational & Exploratory





- 2-(Phenylamino)-1,3-thiazolidin-4-ones: A study evaluating a series of these compounds against Dalton's Lymphoma Ascites (DLA) cancer cells revealed potent cytotoxic effects.[3] The structure-activity relationship indicated that substitutions on the phenyl ring at the 2-position of the thiazolidinone core were critical for activity. Specifically, compounds bearing di-chloro (2,3-dichloro or 2,4-dichloro) or bromo (4-bromo) substituents exhibited the highest percentage of tumor cell inhibition. The compound 2-(2,4-dichlorophenyl)-5-methyl-3-(phenylamino)-1,3-thiazolidin-4-one (Compound 4c in the study) was identified as the most potent, with a 70% inhibition of DLA cells in vitro at 100 μg/mL and a 72.25% increase in lifespan in an in vivo DLA mouse model.[3]
- CDK Inhibition: Certain 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have been developed as potent inhibitors of transcriptional CDKs, particularly CDK9.[5][6] These kinases are crucial for regulating gene transcription, and their inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells. SAR studies revealed that bulky substituents on the C2-aniline moiety are important for potency and selectivity against CDK9.[6]





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Caption: Simplified pathway showing how inhibition of CDK9 by thiazole analogs can induce apoptosis.

Table 1: Anticancer Activity of 2-(Phenylamino)-1,3-thiazoline Analogs



Compound Class	Specific Analog	Target/Assay	Activity	Reference
1,3-Thiazolidin- 4-one	2-(2,4- Dichloropheny I)-5-methyl-3- (phenylamino)- 1,3-thiazolidin- 4-one	DLA Cells (In Vitro)	70% Inhibition @ 100 μg/mL	[3]
1,3-Thiazolidin-4- one	2-(2,3- Dichlorophenyl)- 5-methyl-3- (phenylamino)-1, 3-thiazolidin-4- one	DLA Cells (In Vitro)	68% Inhibition @ 100 μg/mL	[3]
1,3-Thiazolidin-4- one	2-(4- Bromophenyl)-5- methyl-3- (phenylamino)-1, 3-thiazolidin-4- one	DLA Cells (In Vitro)	61% Inhibition @ 100 μg/mL	[3]
Thiazolyl- pyrimidine	5-CN-pyrimidine analog (12I)	CDK9/CycT1 (Ki)	0.007 μΜ	[6]

| Thiazolyl-pyrimidine | 5-CN-pyrimidine analog (12l) | HCT116 Cells (GI₅₀) | 0.03 μM |[6] |

Antimicrobial Activity

Derivatives of 2-(phenylamino)thiazole have been synthesized and screened for their ability to inhibit the growth of pathogenic bacteria and fungi. A study on a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives demonstrated notable antimicrobial effects, with a more pronounced activity against Gram-positive bacteria.[4]

The most potent compound from this series, 4-(4-(4-(4-bromophenyl)thiazol-2-yl)phenyl)-N-(4-fluorophenyl)thiazol-2-amine (Compound 3e in the study), exhibited the highest growth



inhibitory effect against all tested pathogens. Its minimum inhibitory concentration (MIC) was $31.25 \,\mu\text{g/mL}$ against the Gram-positive strains (Staphylococcus aureus and Bacillus cereus) and a remarkable $7.81 \,\mu\text{g/mL}$ against the fungal Candida strains (C. albicans and C. parapsilosis).[4] This suggests that specific halogen substitutions on the terminal phenyl rings are beneficial for antimicrobial activity.

Table 2: Antimicrobial Activity (MIC, μg/mL) of a Lead 2-(Phenylamino)thiazole Analog

Compoun d	S. aureus (ATCC 25923)	B. cereus (ATCC 10987)	E. coli (ATCC 25922)	C. albicans (ATCC 10231)	C. parapsilo sis (ATCC 22019)	Referenc e
Compoun d 3e	31.25	31.25	> 500	7.81	7.81	[4]
Ciprofloxac in	0.97	0.97	0.97	-	-	[4]

| Fluconazole | - | - | - | 3.9 | 3.9 | [4] |

Key Experimental Protocols General Synthesis of 2-(Phenylamino)thiazole Derivatives (Hantzsch Method)

This protocol is adapted from the synthesis of N-phenyl-4-aryl-thiazol-2-amines.[4]

- Reactant Preparation: Dissolve N-phenylthiourea (10 mmol) in absolute ethanol (50 mL).
- Addition: To the solution, add the appropriate α -bromoacetophenone derivative (10 mmol).
- Reaction: Reflux the reaction mixture for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Isolation: After completion, cool the mixture to room temperature. A precipitate will form.



- Purification: Filter the solid product, wash it with cold ethanol, and then recrystallize from absolute ethanol to yield the pure 2-(phenylamino)thiazole derivative.
- Characterization: Confirm the structure using spectral data (FT-IR, ¹H-NMR, ¹³C-NMR, and MS).

General Synthesis of 2-(Substituted phenyl)-3-(phenylamino)-1,3-thiazolidin-4-ones

This protocol is adapted from the synthesis of anticancer thiazolidin-4-ones.[3]

- Step 1: Schiff Base Formation: Mix equimolar quantities (0.01 mol) of a substituted aromatic aldehyde and N-phenylhydrazine in ethanol (30 mL) containing a few drops of glacial acetic acid. Reflux the mixture for 5-6 hours. Cool the solution and pour it into ice-cold water. Filter the separated solid, dry it, and recrystallize from ethanol.
- Step 2: Cyclization: To a solution of the Schiff base (0.005 mol) in N,N-dimethylformamide (DMF, 20 mL), add 2-mercaptopropionic acid (0.005 mol) and a pinch of anhydrous zinc chloride.
- Reaction: Reflux the mixture for 8-10 hours.
- Isolation: Cool the reaction mixture and pour it into crushed ice.
- Purification: Filter the resulting solid, wash thoroughly with water, dry, and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure thiazolidin-4-one derivative.
- Characterization: Confirm the structure using elemental analysis and spectral data (IR, ¹H NMR, MS).

In Vitro Cytotoxicity Assay (Trypan Blue Exclusion Method)

This protocol is used to determine the percentage of viable cells after treatment with test compounds.[3]



- Cell Culture: Maintain Dalton's Lymphoma Ascites (DLA) cells in mice via intraperitoneal (i.p.) inoculation. Aspirate the cells from the peritoneal cavity and wash them with phosphate-buffered saline (PBS).
- Cell Suspension: Prepare a suspension of DLA cells at a concentration of 1 x 10^6 cells/mL in PBS.
- Treatment: In a series of test tubes, add 0.1 mL of the cell suspension to 0.8 mL of PBS. Add 0.1 mL of the test compound solution (dissolved in DMSO and diluted with PBS to achieve final concentrations of 10, 20, 50, 100, and 200 μg/mL). A control tube should contain cells with vehicle (DMSO) only.
- Incubation: Incubate the tubes at 37°C for 3 hours.
- Staining: After incubation, add 0.1 mL of 0.4% Trypan Blue stain to each tube.
- Cell Counting: After 2-3 minutes, place a drop of the stained cell suspension on a hemocytometer. Count the number of dead (blue) and live (unstained) cells under a microscope.
- Calculation: Calculate the percentage of dead cells for each concentration using the formula:
 % Dead Cells = (Number of Dead Cells / Total Number of Cells) x 100

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC). [4]

- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.
- Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The typical concentration range is 500 μg/mL down to ~1 μg/mL.



- Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
- Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 48 hours (for fungi).
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Outlook

The 2-(phenylamino)-1,3-thiazoline scaffold and its close chemical relatives represent a highly valuable and versatile class of compounds for drug discovery. The straightforward and adaptable nature of their synthesis, particularly via the Hantzsch reaction, allows for the creation of diverse chemical libraries. The research highlighted in this guide demonstrates their potent biological activities, especially as anticancer agents through mechanisms like CDK inhibition and as broad-spectrum antimicrobial agents.

Key structure-activity relationship insights indicate that halogen substitutions on the various phenyl rings within the molecular structure are frequently crucial for enhancing biological potency. Future research should focus on optimizing these analogs to improve their selectivity, metabolic stability, and pharmacokinetic profiles. Further investigation into their precise mechanisms of action, including the identification of specific molecular targets, will be essential for advancing these promising compounds from preclinical research into clinical development.

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